
1-ethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide, also known as EMPP, is a pyrazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. EMPP is a synthetic compound that is structurally similar to other pyrazole derivatives, such as celecoxib, a COX-2 inhibitor used in the treatment of inflammatory diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis and characterization of pyrazole derivatives, including those related to 1-ethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide, have been extensively studied. For example, studies have demonstrated the facile preparation of pyrazolo[3,4-d]pyrimidin-4(5H)-ones through reactions involving amino-phenyl-pyrazole carboxamides with various reagents, showcasing the chemical versatility and reactivity of these compounds (Miyashita et al., 1990). Another study highlighted the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, detailing spectroscopic and single-crystal X-ray structural analyses to elucidate the compound's structure (Viveka et al., 2016).
Biological Evaluation and Applications
Pyrazole derivatives have been evaluated for their biological activities, including anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives were synthesized and assessed for their anticancer and anti-5-lipoxygenase activities, suggesting potential therapeutic applications (Rahmouni et al., 2016). Similarly, other studies have synthesized and characterized pyrazoline derivatives for their biological activities, further contributing to the understanding of the pharmacological potential of these compounds (Zheng et al., 2010).
Chemical and Physical Properties
Research has also delved into the chemical and physical properties of pyrazole derivatives. For example, the synthesis and structural elucidation of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates revealed insights into their reactivity and potential for further chemical modifications (Ledenyova et al., 2018). Another study focused on the synthesis and characterization of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, providing detailed experimental and theoretical analyses of its structure and properties (Viveka et al., 2016).
Propiedades
IUPAC Name |
2-ethyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-3-20-14(9-10-17-20)16(22)18-15-11-12(2)19-21(15)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNVGSOZNMMDEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC(=NN2C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

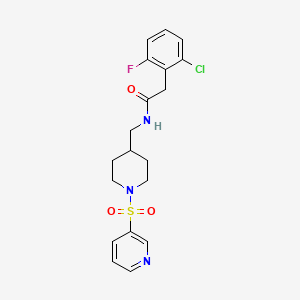
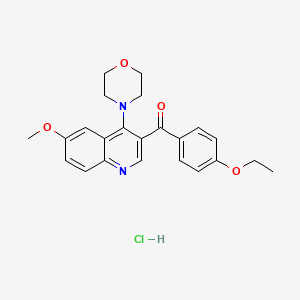
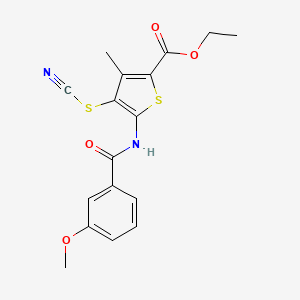
![3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide](/img/structure/B2358841.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2358843.png)

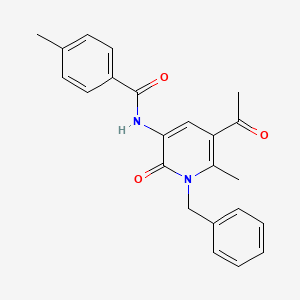
![2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2358848.png)
![3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2358850.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(4-chloro-3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B2358855.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2358857.png)
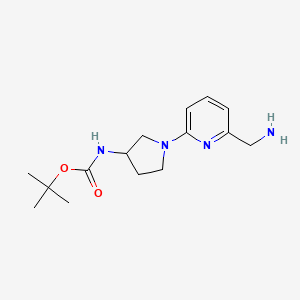
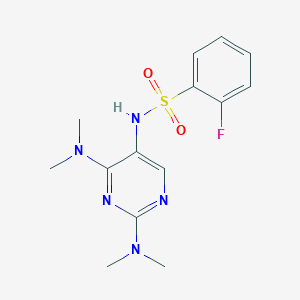
![N~4~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-3,4-isoxazoledicarboxamide](/img/structure/B2358861.png)